molecular formula C10H15N3O4 B2905225 Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 2171924-15-3

Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate

Cat. No.: B2905225
CAS No.: 2171924-15-3
M. Wt: 241.247
InChI Key: NIGMXFLORNJIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate is a complex organic compound that features a unique structure combining an oxadiazole ring and an aminooxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of an acid catalyst can yield the oxadiazole ring.

    Introduction of the Aminooxolane Moiety: This step involves the reaction of an appropriate oxolane derivative with an amine group. The reaction conditions often require a base to facilitate the nucleophilic substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and aminooxolane moiety can interact with various biological pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate hydrochloride: This compound is similar but includes a hydrochloride salt, which can influence its solubility and reactivity.

    Methyl 3-(3-aminooxolan-3-yl)propanoate: Lacks the oxadiazole ring, making it less complex and potentially less versatile in its applications.

Uniqueness

This compound is unique due to the combination of the oxadiazole ring and aminooxolane moiety. This dual functionality provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-15-8(14)3-2-7-12-9(13-17-7)10(11)4-5-16-6-10/h2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGMXFLORNJIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NO1)C2(CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.